

Tyclopyrazoflor: A Technical Guide to its Discovery and Development

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An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Abstract

Tyclopyrazoflor is a novel insecticide belonging to the pyridinyl-pyrazole chemical class, developed by Dow AgroSciences (now Corteva Agriscience) for the control of sap-sucking insect pests. First disclosed in 2013, it represents a significant advancement in the management of economically important pests such as aphids and whiteflies. This technical guide details the history of its discovery and development, including its synthesis, mechanism of action, and biological activity. All available quantitative data has been summarized, and detailed experimental methodologies are provided for key synthetic steps. Visualizations of chemical pathways and experimental workflows are included to facilitate a deeper understanding of this promising insecticide.

Discovery and Development History

Tyclopyrazoflor was first reported by Dow Company (now Corterva) in 2013 as a new pyridinyl-pyrazole pesticide.[1] It was later announced by Corteva Agriscience as a new insecticide in 2017. The development of **Tyclopyrazoflor** was driven by the need for new chemical entities with novel modes of action to combat the growing issue of insecticide resistance in major agricultural pests. Its unique chemical structure, distinct from existing amide group insecticides, offers a new tool for integrated pest management (IPM) programs.[1]



Tyclopyrazoflor, filing the initial patent to protect the generic compound on March 7, 2013 (WO2013162716), which has since been granted in major agricultural markets including the United States, China, and Japan.[1] Further intellectual property protection includes at least 12 composition patent applications, indicating a strategy to develop various formulations and combination products.[1]

Chemical Synthesis

The synthesis of **Tyclopyrazoflor** has been approached through multiple routes, with two notable strategies being a multi-step synthesis involving a [3+2] cyclization reaction and a more scalable process featuring an Ullmann coupling.

Synthesis via [3+2] Cyclization

One of the primary synthetic routes to **Tyclopyrazoflor** begins with a [3+2] cyclization of 3-hydrazinopyridine hydrochloride and methyl acrylate to form a pyrazolidinone intermediate.[2] This is followed by a series of reactions including chlorination, oxidation, regioselective nitration, reduction to an aminopyrazole, acylation, and finally alkylation to yield the final product.

Experimental Protocol: [3+2] Cyclization Route (General Steps)

A detailed, step-by-step protocol with specific reagents and conditions is not publicly available in the reviewed literature. However, the general sequence of transformations is as follows:

- [3+2] Cyclization: 3-hydrazinopyridine hydrochloride is reacted with methyl acrylate to form a pyrazolidinone.
- Chlorination and Oxidation: The pyrazolidinone is chlorinated and subsequently oxidized to create a disubstituted pyrazole.
- Nitration: Regioselective nitration of the pyrazole derivative.
- Reduction: The nitro group is reduced to an aminopyrazole.



- Acylation: The aminopyrazole is acylated using 3-((3,3,3-trifluoropropyl)thio)propanoyl chloride.
- Alkylation: The resulting secondary amide is alkylated to produce **Tyclopyrazoflor**.

Synthesis via Ullmann Coupling

A scalable, five-step manufacturing process has been developed that utilizes a mid-stage Ullmann coupling. This route was scaled up to produce over 50 kg of **Tyclopyrazoflor** for field biology and regulatory studies.

Experimental Protocol: Ullmann Coupling Route

This highly concise route offers a critical foundation for the scalable manufacturing of **Tyclopyrazoflor**.

- Reductive Chlorination and Acetylation: The process starts with the reductive chlorination of 4-nitropyrazole, followed by acetylation to yield N-(3-chloro-1H-pyrazol-4-yl)acetamide.
- Ullmann Coupling: This key intermediate is then coupled with 3-bromopyridine. This reaction is catalyzed by copper(I) chloride with 1,2-dimethylethylenediamine (DMEDA) as a ligand.
- Reduction: The resulting secondary amide is reduced using sodium borohydride (NaBH4) to the corresponding ethyl amine.
- Amidation: The final step involves the coupling of the ethyl amine with 3-((3,3,3-trifluoropropyl)thio)propanoyl chloride to furnish **Tyclopyrazoflor**.

A key innovation in the synthesis of a precursor for **Tyclopyrazoflor** is the use of a thiol-ene reaction to produce methyl 3-((3,3,3-trifluoropropyl)thio)propanoate. High regioselectivity in this reaction is achieved by using a benzoyl peroxide/N,N-dimethylaniline initiator system at low temperatures in a semibatch mode.





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Ullmann Coupling Synthesis Workflow for **Tyclopyrazoflor**.

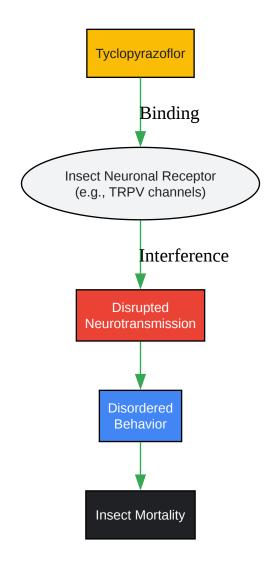
Mechanism of Action

The precise mechanism of action of **Tyclopyrazoflor** has not been fully elucidated in publicly available literature. However, it is understood to interfere with the insect's nervous system, specifically targeting neurotransmission. This disruption leads to disordered insect behavior and ultimately, mortality.

The chemical structure of **Tyclopyrazoflor**, which includes pyridine and pyrazole groups, is thought to be key to its insecticidal activity. These moieties may bind to specific receptors within the insect's body. The nitrogen atoms present in both the pyridine and pyrazole rings could form hydrogen bond interactions with these receptors, thereby enhancing the compound's activity.

Some evidence suggests that **Tyclopyrazoflor** may interact with the chordotonal transient receptor potential vanilloid (TRPV) channels. These channels are involved in mechanosensation and other sensory functions in insects. Disruption of these channels would be consistent with the observed effects on the insect's nervous system. Further research is needed to confirm the specific binding sites and the exact nature of the interaction with TRPV channels or other neuronal targets.





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Proposed Mechanism of Action for **Tyclopyrazoflor**.

Biological Activity and Efficacy

Tyclopyrazoflor demonstrates high efficacy against a broad spectrum of sap-sucking insect pests. Patent analysis suggests that it has broad-spectrum insecticidal activity and can be mixed with a wide range of commonly used insecticides.

Target Pests:

• Primary Targets: The most significant control has been observed against Bemisia tabaci (whitefly) and aphids, including the green peach aphid (Myzus persicae).



 Other Pests: It has also shown efficacy against Rhynchophorus ferrugineus (red palm weevil) and nightshade aphids. The target pest range also includes the families Aleyrodidae (whiteflies), Aphididae (aphids), Thripidae (thrips), and Gall mite family.

Affected Crops:

Tyclopyrazoflor is being developed for use in a wide variety of crops, including:

- Fruits: Citrus, grapes, pineapples, bananas, plantains, and pears (especially apples and pears).
- Vegetables: Tomatoes, lettuce, cucumbers, carrots, onions, garlic, and potatoes.
- Field Crops: Cotton, soybeans, corn, and rice.
- Other Crops: Coffee and tea.

While specific quantitative data from field trials, such as LC50 values and percentage mortality under various conditions, are not widely published in the public domain, the consistent reporting of its high efficacy from the developing company points to its significant potential in agriculture.

Table 1: Physicochemical Properties of Tyclopyrazoflor

Property	Value	Reference
Physical State	White or white-like solid	
Solubility	125 mg/mL in DMSO	
рКа	2.55 ± 0.12 (Predicted)	_

Conclusion

Tyclopyrazoflor represents a promising new insecticide with a novel chemical structure and a mode of action that is still being fully elucidated. Its development by Dow/Corteva addresses the critical need for new tools to manage resistant sap-sucking pests in a wide range of agricultural systems. The scalable synthesis process, particularly the Ullmann coupling route,



positions it for commercial viability. While detailed public data on its biological performance is currently limited, the available information strongly suggests that **Tyclopyrazoflor** will be a valuable addition to the global insecticide market, offering growers a new and effective option for pest control. Further research into its precise mechanism of action and the publication of field trial data will be crucial for its successful integration into sustainable pest management strategies.

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